molecular formula C19H18N4O2 B5712377 5-N-(2-methylphenyl)-4-N-(4-methylphenyl)-1H-imidazole-4,5-dicarboxamide

5-N-(2-methylphenyl)-4-N-(4-methylphenyl)-1H-imidazole-4,5-dicarboxamide

Cat. No.: B5712377
M. Wt: 334.4 g/mol
InChI Key: UJYZFFREHCDQMC-UHFFFAOYSA-N
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Description

5-N-(2-methylphenyl)-4-N-(4-methylphenyl)-1H-imidazole-4,5-dicarboxamide is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features two methylphenyl groups attached to the imidazole ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-N-(2-methylphenyl)-4-N-(4-methylphenyl)-1H-imidazole-4,5-dicarboxamide typically involves the reaction of 2-methylphenylamine and 4-methylphenylamine with imidazole-4,5-dicarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-N-(2-methylphenyl)-4-N-(4-methylphenyl)-1H-imidazole-4,5-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-N-(2-methylphenyl)-4-N-(4-methylphenyl)-1H-imidazole-4,5-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-N-(2-methylphenyl)-4-N-(4-methylphenyl)-1H-imidazole-4,5-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-N-(2-methylphenyl)-4-N-(4-methylphenyl)-1H-imidazole-4,5-dicarboxamide is unique due to the presence of both 2-methylphenyl and 4-methylphenyl groups attached to the imidazole ring, along with the dicarboxamide functionality. This combination of structural features may contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

5-N-(2-methylphenyl)-4-N-(4-methylphenyl)-1H-imidazole-4,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-12-7-9-14(10-8-12)22-18(24)16-17(21-11-20-16)19(25)23-15-6-4-3-5-13(15)2/h3-11H,1-2H3,(H,20,21)(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYZFFREHCDQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC=N2)C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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